molecular formula C21H20ClFN2O4S2 B2488672 N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-88-2

N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2488672
CAS No.: 1251561-88-2
M. Wt: 482.97
InChI Key: XFDVZCSAFPKHTL-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by two key structural motifs:

  • Substituent 1: A (3-chloro-4-fluorophenyl)methyl group attached to the carboxamide nitrogen.
  • Substituent 2: A [(4-ethoxyphenyl)(methyl)sulfamoyl] group at the 3-position of the thiophene ring. The sulfamoyl group (SO₂NMe) and 4-ethoxy phenyl substituent may influence solubility and pharmacokinetic properties, while the ethoxy group could modulate electron density in the aromatic system .

The compound’s molecular formula is C₂₂H₂₁ClFN₂O₃S₂ (calculated based on IUPAC nomenclature), with a molecular weight of 509.04 g/mol.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O4S2/c1-3-29-16-7-5-15(6-8-16)25(2)31(27,28)19-10-11-30-20(19)21(26)24-13-14-4-9-18(23)17(22)12-14/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDVZCSAFPKHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The synthesis may involve the use of reagents such as chlorinating agents, fluorinating agents, and sulfonylating agents under controlled conditions to ensure the desired substitutions on the phenyl rings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Evidence
Target Compound C₂₂H₂₁ClFN₂O₃S₂ 509.04 (3-Cl-4-F-benzyl), [(4-ethoxy-C₆H₄)(Me)SO₂N] -
N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide C₁₉H₁₇BrN₂O₃S₂ 465.39 4-Br-phenyl, [(4-Me-C₆H₄)(Me)SO₂N]
N-(3-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₂₀N₂O₃S₂ 400.52 3-Et-phenyl, [(Ph)(Me)SO₂N]
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 4-Cl-phenyl, [(4-Cl-C₆H₄)CH₂SO₂] (sulfonyl vs. sulfamoyl)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 Nitro group at thiophene 5-position; thiazole-linked trifluoromethyl-methoxy-phenyl

Key Observations:

Halogenation Patterns :

  • The target compound’s 3-Cl-4-F-benzyl group contrasts with simpler halogenated analogs (e.g., 4-Br in , 4-Cl in ). Fluorine’s electronegativity may improve metabolic stability compared to bromine or chlorine .
  • lists benzimidazole derivatives with similar 3-Cl-4-F-phenyl groups, but these belong to a distinct structural class .

Sulfamoyl vs. Sulfonyl/Sulfanyl Groups: The sulfamoyl group (SO₂NMe) in the target compound differs from sulfonyl (SO₂) in or sulfanyl (S) in .

Aromatic Substituents :

  • The 4-ethoxy group in the target compound introduces steric bulk and electron-donating effects, unlike the methyl or trifluoromethyl groups in or . Ethoxy may prolong half-life by resisting oxidative metabolism compared to smaller alkyl groups .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including structure-activity relationships, molecular docking analyses, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Thiophene ring
  • Substituents :
    • A chloro-fluoro phenyl group
    • An ethoxy phenyl group with a methyl sulfamoyl moiety
  • Molecular Formula : C18H20ClFNO3S
  • Molecular Weight : 373.87 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including but not limited to:

  • Anticancer Properties : In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models.
  • Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:

  • Chloro and Fluoro Substituents : The presence of halogen substituents on the phenyl ring enhances lipophilicity, potentially increasing cell membrane permeability.
  • Sulfamoyl Group : This functional group has been associated with increased biological activity due to its ability to interact with various biological targets.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to specific protein targets. These studies reveal:

  • Target Proteins : Potential interactions with enzymes involved in cancer pathways and inflammatory responses.
  • Binding Affinities : The compound demonstrates favorable binding energies, suggesting strong interactions with target proteins.

Case Studies and Experimental Findings

  • In Vitro Anticancer Activity
    • A study evaluated the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
    Cell LineIC50 (µM)Reference
    MCF-712.5
    HeLa15.0
  • Anti-inflammatory Activity
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

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